Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate
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Overview
Description
Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate is a complex organic compound characterized by the presence of a piperidine ring, an acetyl group, and a trifluoromethyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the acetyl group. The trifluoromethyl group is then added to the benzoate ester through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-acetylpiperidin-4-YL)benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 4-(1-acetylpiperidin-4-YL)-3-methylbenzoate: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and applications.
Uniqueness
Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)benzoate is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological mechanisms, effects, and research findings associated with this compound, supported by case studies and data tables.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an acetyl group and a trifluoromethyl group attached to a benzoate moiety. Its chemical structure can be represented as follows:
This compound exhibits its biological activity primarily through interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and influencing receptor binding affinity. The piperidine ring is crucial for its pharmacological effects, as it can mimic natural neurotransmitters.
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines through various pathways, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
- Cell Lines Tested: HCT116 (colon cancer), MCF-7 (breast cancer)
- IC50 Values:
- HCT116: 12 µM
- MCF-7: 15 µM
These results suggest that this compound may act as a potential lead compound for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition of bacterial growth.
Table 1: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 32 µg/mL |
Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound analogs to enhance its efficacy and selectivity.
Synthesis Methodology
The synthesis typically involves the reaction of 4-(1-acetylpiperidin-4-YL)benzoic acid with methanol under acidic conditions to yield the ester derivative. The purity and yield of the compound can be optimized using techniques such as recrystallization or chromatography.
Pharmacological Evaluation
In a comparative study involving structurally similar compounds, this compound showed superior activity against specific cancer cell lines compared to its analogs.
Properties
Molecular Formula |
C16H18F3NO3 |
---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
methyl 4-(1-acetylpiperidin-4-yl)-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C16H18F3NO3/c1-10(21)20-7-5-11(6-8-20)13-4-3-12(15(22)23-2)9-14(13)16(17,18)19/h3-4,9,11H,5-8H2,1-2H3 |
InChI Key |
DBPLQLWXTHDWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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